3-Phenylquinoxaline 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
10129-97-2 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-oxido-3-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C14H10N2O/c17-16-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-14(12)16/h1-10H |
InChI Key |
RPWCQJDGKGFSIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylquinoxaline 1 Oxide and Its Derivatives
Contemporary Synthetic Strategies for Quinoxaline (B1680401) Derivatives
Catalytic Methods in Quinoxaline N-Oxide Synthesis
The conventional approach for synthesizing quinoxaline 1,4-di-N-oxides is often the Beirut reaction, which involves the condensation of benzofuroxane with a β-dicarbonyl compound. scielo.brscispace.com However, this method frequently suffers from drawbacks such as extended reaction times and low product yields, prompting the development of more effective catalysts. scielo.brscispace.comias.ac.in
The pursuit of better catalytic systems has led to the exploration of various materials, including solid supports, metal complexes, and organocatalysts. Solid supports like silica (B1680970) gel, alumina, montmorillonite (B579905) KSF, and montmorillonite K10 have demonstrated significant catalytic activity in the formation of quinoxaline 1,4-di-N-oxide derivatives. scielo.brscispace.com These materials offer advantages such as being readily available, inexpensive, and often reusable. scielo.brscispace.com For instance, florisil (B1214189) has been identified as a novel and effective solid support catalyst for these reactions. scielo.br
Transition metal-based catalysts have also been employed to enhance the synthesis of quinoxalines. Catalysts such as CrCl₂, PbBr₂, and CuSO₄·5H₂O have been used to improve reaction efficiency and reduce process times in the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds. orientjchem.org Heterogeneous catalysts, including reusable alumina-supported heteropolyoxometalates, have proven highly effective, yielding quinoxaline derivatives in excellent yields under mild, room-temperature conditions. nih.gov Other notable catalysts include O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), which has been successfully used in dimethylformamide (DMF) to produce quinoxalines from 1,2-diamines and phenacyl bromides with good to moderate yields under mild conditions. acgpubs.org
Organocatalysis represents another significant advancement, offering a metal-free alternative. nih.gov Catalysts like nitrilotris(methylenephosphonic acid) have been shown to efficiently catalyze the reaction between 1,2-diamines and 1,2-carbonyl compounds, yielding quinoxaline products in high yields (80–97%) within a short timeframe. nih.gov
Table 1: Comparison of Various Catalysts in Quinoxaline Synthesis
| Catalyst | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Montmorillonite KSF / K10 | Benzofuroxane and β-ketoesters | Solvent-free | N/A | Good | scielo.brscispace.com |
| CrCl₂, PbBr₂, CuSO₄·5H₂O | Aryl-1,2-diamine and 1,2-dicarbonyl | Ethanol (B145695) | 14-38 min | ~90% | orientjchem.org |
| AlCuMoVP (on Alumina) | o-phenylenediamine (B120857) and Benzil (B1666583) | Toluene | 2 h | 92% | nih.gov |
| HCTU | o-phenylenediamine and Phenacyl bromide | DMF | 30 min | Good-Moderate | acgpubs.org |
| Nitrilotris(methylenephosphonic acid) | 1,2-diamines and 1,2-carbonyls | N/A | Short | 80-97% | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application to the synthesis of quinoxaline N-oxides has yielded impressive results. benthamdirect.com This method significantly reduces reaction times and often improves product yields compared to conventional heating methods. nih.govlew.ro
For example, the synthesis of certain quinoline (B57606) N-oxide derivatives required 9 to 11 hours of conventional heating at 65°C to achieve yields of 38% to 67%. lew.ro In contrast, using microwave irradiation (100 W), the same products were obtained in 57% to 84% yield in just 30 to 40 minutes. lew.ro Similarly, the synthesis of 2,3-diphenylquinoxaline (B159395) from benzil and o-phenylenediamine under solvent-free microwave conditions resulted in a 90% yield in only 180 seconds.
Microwave-assisted synthesis can be performed under solvent-free conditions, often using mineral supports like acidic alumina, which acts as a catalyst. nih.govresearchgate.net This approach combines the benefits of microwave heating with heterogeneous catalysis, leading to clean and efficient reactions. researchgate.net Another innovative microwave-based technique involves the use of a "polar paste system," which facilitates high product yields (90-97%) and simplifies the work-up process to simple washing with water, thus avoiding organic solvents. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a soluble polymer support has also been demonstrated in the microwave-assisted synthesis of quinoxalines, allowing for easy purification of intermediates without chromatography. semanticscholar.org
Table 2: Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Derivative | Method | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Quinoline N-Oxides | Conventional | 65°C | 9-11 hours | 38-67% | lew.ro |
| Microwave | 100 W | 30-40 min | 57-84% | lew.ro | |
| 2,3-Diphenylquinoxaline | Conventional | Ethanol, Reflux | 30 min | 51% | |
| Microwave | Solvent-free | 180 sec | 90% | ||
| 6-Substituted Quinoxalines | Conventional | Catalysts & Solvents | Longer | Varies | nih.gov |
| Microwave | Solvent & Catalyst-free | Short | Good | nih.gov |
Green Chemistry Approaches in Quinoxaline Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, and these have been successfully applied to quinoxaline synthesis. benthamdirect.comijirt.org Key strategies include the use of green solvents, reusable catalysts, and energy-efficient techniques. ijirt.orgtandfonline.com
Water and ethanol are prime examples of green solvents used in quinoxaline synthesis, replacing hazardous organic solvents. academie-sciences.frijiset.com Water is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. ijiset.comiau.ir The use of catalysts that are effective in aqueous media, such as ceric(IV) ammonium (B1175870) nitrate (B79036) or nanocrystalline tin(IV) oxide (SnO₂), further enhances the green credentials of these methods. iau.ir
The development of biodegradable and reusable catalysts is another cornerstone of green quinoxaline synthesis. Cellulose sulfuric acid, a bio-supported solid acid catalyst, has been used for the efficient synthesis of quinoxaline derivatives in water or ethanol at room temperature. academie-sciences.fr This catalyst is inexpensive, non-corrosive, and can be easily recovered and reused without a significant loss of activity. academie-sciences.fr Other green catalysts include L-arabinose, which has been introduced as a novel, eco-friendly catalyst, and sulfated polyborate, which is prepared from boric acid and is noted for its mild acidity and reusability under solvent-free conditions. ias.ac.intandfonline.com In addition to catalytic methods, energy-efficient techniques like ultrasound-assisted synthesis have been employed to promote reactions under mild conditions with high purity. ijirt.orgijiset.com
Table 3: Overview of Green Chemistry Approaches to Quinoxaline Synthesis
| Approach | Catalyst | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Bio-supported Catalysis | Cellulose sulfuric acid | Water or Ethanol, Room Temp. | Inexpensive, biodegradable, reusable catalyst. | academie-sciences.fr |
| Novel Organocatalysis | L-arabinose | N/A | Eco-friendly, high-purity products, reduced waste. | tandfonline.com |
| Nanoparticle Catalysis | SnO₂ nanoparticles | Water, Room Temp. | Recyclable, mild conditions, short reaction times (5-10 min). | iau.ir |
| Solid Acid Catalysis | Sulfated polyborate | Solvent-free | Recyclable, mild acidity, high yields. | ias.ac.in |
| Ultrasound-Assisted Synthesis | N/A | Varies | Enhanced reaction rates, high purity, mild conditions. | ijirt.orgijiset.com |
Chemical Reactivity and Transformation Studies of 3 Phenylquinoxaline 1 Oxide
Oxidation Reactions
Reduction Processes
Reduction of the N-oxide moiety is a common and well-studied transformation for this class of compounds, providing pathways to both mono-deoxygenated and fully reduced quinoxaline (B1680401) structures.
Deoxygenation Pathways to Quinoxaline Derivatives
The N-oxide groups in quinoxaline 1,4-dioxides can be selectively or completely removed. Studies on ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide, a closely related derivative, demonstrate that it can be reduced to afford a mixture of the corresponding mono-N-oxides (N-1 oxide and N-4 oxide) and the fully deoxygenated quinoxaline. researchgate.netnih.govnih.gov For a complete reduction to the quinoxaline, reagents such as sodium dithionite (B78146) (Na2S2O4) in a methanol (B129727) and water mixture have been effectively used. researchgate.net Similarly, treatment of 2-phenylquinoxaline (B188063) 1,4-dioxide with sulfurous acid in methanol can yield 2-phenylquinoxaline 1-oxide. rsc.org These deoxygenation reactions are crucial for synthesizing a variety of quinoxaline derivatives from their N-oxide precursors. sciforum.net
Reductive Transformations by Amines
A notable characteristic of quinoxaline N-oxides is their susceptibility to reduction by amines. Research on ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide has shown an unexpected tendency for various amines and functionalized hydrazines to act as reducing agents. researchgate.netnih.govresearchgate.netscilit.com These reactions, typically conducted in ethanol (B145695) under reflux, yield the corresponding mono-oxide and fully reduced quinoxaline derivatives rather than the expected amide products from aminolysis. researchgate.netnih.gov
The reducing ability and the resulting product distribution depend on the specific amine used. researchgate.net For example, while many amines act solely as reducing agents, hydrazine (B178648) hydrate (B1144303) can also participate in nucleophilic substitution, reducing ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide to a 3-phenyl-2-quinoxalinecarbohydrazide derivative. researchgate.netjrespharm.com The chemoselectivity of this process highlights the dual role of certain nucleophiles in these transformations. researchgate.net
Table 1: Reduction of Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide by Various Amines Yields were determined by 1H-NMR analysis of the crude product mixture after two hours of reaction. researchgate.netnih.gov
| Entry | Reducing Agent | Yield of N-4 oxide (1a) | Yield of N-1 oxide (1b) | Yield of Quinoxaline (1c) | Unreacted Starting Material (1) |
| 1 | Phenylhydrazine | 16.7% | 0% | 0% | 83.3% |
| 2 | 4-Trifluoromethylphenylhydrazine | 22.6% | 30.0% | 23.7% | 23.7% |
| 3 | 4-Methoxyphenylhydrazine | 25.7% | 28.6% | 17.6% | 28.1% |
| 4 | 4-Methylphenylhydrazine | 15.1% | 31.8% | 21.9% | 31.2% |
| 5 | Hydrazinecarboxamide | 43.8% | 21.8% | 22.5% | 11.9% |
| 6 | 2,4-Dinitrophenylhydrazine | 57.4% | 8.9% | 24.1% | 9.6% |
| 7 | Hydroxylamine hydrochloride | 22.6% | 8.1% | 33.8% | 35.5% |
| 8 | Methylamine hydrochloride | 33.8% | 8.0% | 49.7% | 8.5% |
| 9 | Hydrazine hydrate | 0% | 0% | 0% | 100%* |
*Leads to the formation of 3-phenyl-2-quinoxalinecarbohydrazide. researchgate.net
Substitution Reactions on the Quinoxaline Core and Phenyl Moiety
The electronic nature of the 3-phenylquinoxaline 1-oxide scaffold allows for substitution reactions on both the heterocyclic quinoxaline system and the attached phenyl ring.
Nucleophilic Substitution Patterns
The presence of the N-oxide function enhances the reactivity of the quinoxaline ring toward nucleophilic substitution, particularly at the position alpha to the N-oxide group. thieme-connect.de The electron-withdrawing character of the N-oxide fragment facilitates the substitution of leaving groups on the heterocyclic core under relatively mild conditions. researchgate.net
In derivatives such as 6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, the halogen atom at the C6 position is activated by the electron-withdrawing cyano group at C2, making it susceptible to nucleophilic aromatic substitution by amines. rsc.orgnih.gov For 6,7-dihalogen derivatives, the reaction with amines proceeds regioselectively, leading exclusively to 6-amino-substituted products. nih.gov Similarly, the synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides has been achieved through a multi-step process involving nucleophilic substitution of a fluorine atom on a nitroaniline precursor with Boc-piperazine. rsc.org Furthermore, if the phenyl ring at position 3 contains halogen substituents, these can also undergo nucleophilic substitution. evitachem.com
Electrophilic Substitution Patterns
In general, the quinoxaline ring system is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. thieme-connect.de When such reactions do occur, substitution is most likely to take place at the C5 and C8 positions of the benzenoid ring, where calculations show the highest electron density. thieme-connect.de The presence of electron-donating substituents on the benzene (B151609) portion of the quinoxaline core can facilitate electrophilic attack. thieme-connect.de Specific studies detailing the electrophilic substitution patterns directly on this compound are not prominently featured in the surveyed literature, but the general principles of reactivity for quinoxalines and their N-oxides would apply.
Cyclization and Condensation Reactions Involving this compound Precursors
The synthesis of the this compound scaffold and its subsequent elaboration into more complex fused systems heavily relies on cyclization and condensation reactions. These reactions typically involve the formation of the core quinoxaline ring from acyclic or simpler cyclic precursors.
A fundamental and widely utilized method for constructing the quinoxaline framework is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. sapub.orgmdpi.comscispace.com To specifically obtain a 3-phenyl-substituted quinoxaline, phenylglyoxal (B86788) or a derivative is commonly used as the dicarbonyl component. The resulting 2-phenylquinoxaline can then be oxidized to form the N-oxide. thieme-connect.de
More intricate fused heterocyclic systems can be generated through condensation reactions where a pre-formed dione (B5365651) is reacted with a diamine. For instance, the synthesis of quinoxaline-fused cyclopenta[cd]azulene (B14757204) has been achieved through the condensation of cyclopenta[cd]azulene-1,2-dione with o-phenylenediamine. mdpi.com This reaction, conducted in ethanol with lithium chloride as an additive, efficiently constructs the quinoxaline core onto the azulene (B44059) system, yielding a planar, π-conjugated pentacyclic structure. mdpi.com
Intramolecular cyclization also serves as a key strategy. For example, 3-phenylquinoxalin-2(1H)-one 4-oxide can be synthesized via the intramolecular cyclization of 2'-nitrophenylacetanilide. thieme-connect.de This process involves heating the substrate in a basic solution, such as aqueous potassium hydroxide (B78521) in pyridine (B92270), which induces cyclization to form the quinoxaline N-oxide ring system. thieme-connect.de These precursor-forming reactions are pivotal as they provide the foundational structures that can be further modified.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| o-Phenylenediamine | Phenylglyoxal | 2-Phenylquinoxaline | Condensation |
| o-Phenylenediamine | Cyclopenta[cd]azulene-1,2-dione | Quinoxaline-fused cyclopenta[cd]azulene | Condensation/Cyclization |
| 2'-Nitrophenylacetanilide | - | 3-Phenylquinoxalin-2(1H)-one 4-oxide | Intramolecular Cyclization |
Photochemical Transformations
Quinoxaline N-oxides exhibit significant reactivity under photochemical conditions, often leading to complex structural rearrangements and the formation of different heterocyclic systems. nih.gov These transformations are generally understood to proceed through high-energy intermediates like oxaziridines, which are formed upon irradiation of the nitrone functionality inherent in the N-oxide structure. rsc.org
A notable photochemical reaction is the ring contraction of quinoxaline N-oxides to form benzimidazole (B57391) derivatives. When subjected to sunlight or UV irradiation, quinoxaline di-N-oxides can rearrange into 1,3-disubstituted benzimidazolones. rsc.org For example, exposing a methanolic solution of 2-benzoyl-3-phenylquinoxaline di-N-oxide to sunlight results in its conversion to 1,3-dibenzoylbenzimidazolone in significant yield. rsc.org The proposed mechanism involves the initial photoisomerization of the N-oxide to an oxaziridine (B8769555) intermediate. Subsequent thermal or photochemical cleavage of the N-O bond in the oxazirane ring, followed by a 1,2-benzoyl migration to the electron-deficient nitrogen, drives the ring contraction to yield the stable benzimidazolone product. rsc.org
Similarly, the photolysis of quinoxalin-2-ylcarbamate N-oxides in solvents like methanol leads to the formation of benzimidazol-2-ylcarbamates. rsc.org The photochemistry of these compounds is complex and can be influenced by the presence of other reagents and the specific reaction environment, such as pH and the presence of reducing agents. nih.govacs.org Studies on related quinoxaline 1,4-di-N-oxides have shown that irradiation can lead to the generation of reactive oxygen species like singlet oxygen and superoxide (B77818) radicals, indicating the potential for complex photo-oxidative and photo-reductive pathways depending on the conditions. nih.govacs.org
| Starting Compound | Condition | Product(s) | Transformation Type |
| 2-Benzoyl-3-phenylquinoxaline di-N-oxide | Sunlight, Methanol | 1,3-Dibenzoylbenzimidazolone | Photochemical Rearrangement/Ring Contraction |
| Quinoxalin-2-ylcarbamate N-oxides | Photolysis, Methanol | Benzimidazol-2-ylcarbamates | Photochemical Rearrangement/Ring Contraction |
| Quinoxaline 1,4-di-N-oxides | Irradiation (λ > 300 nm) | Singlet oxygen, Superoxide radical | Photosensitization |
Advanced Spectroscopic and Structural Elucidation of 3 Phenylquinoxaline 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-phenylquinoxaline 1-oxide and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise assignment of protons and carbons within the molecule can be achieved.
In the ¹H NMR spectrum of a related derivative, ethyl 3-phenylquinoxaline-2-carboxylate 1-N-oxide, specific resonances can be assigned to the protons of the ethyl group and the aromatic rings. nih.gov For instance, the methyl protons of the ethoxycarbonyl group typically appear as a triplet, while the methylene (B1212753) protons present as a quartet due to coupling with the adjacent methyl protons. nih.gov The aromatic protons of both the quinoxaline (B1680401) and phenyl rings resonate in the downfield region, often as complex multiplets. nih.govrsc.org The unequivocal structural assignments of N-oxide derivatives are accomplished through detailed analysis of ¹H-NMR, IR, mass spectra, and elemental analyses. researchgate.net The chemical shifts of the protons are influenced by the electronic environment, with the N-oxide group causing notable shifts in the adjacent proton signals.
¹³C NMR spectroscopy provides complementary information, revealing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the quinoxaline and phenyl rings exhibit characteristic signals in the aromatic region of the spectrum. The presence of the N-oxide group and other substituents influences the carbon chemical shifts, aiding in the definitive structural assignment. rsc.org
While ³¹P NMR is not directly applicable to this compound itself, it is a valuable tool for studying reactions involving phosphorus-containing reagents, such as the selective deoxygenation of quinoxaline di-N-oxides using trimethylphosphite. sciforum.net
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Ethyl 3-phenylquinoxaline-2-carboxylate 1-N-oxide | Not specified | 1.25 (t, 3H, OCH₂CH₃); 4.42 (q, 2H, OCH₂CH₃); 7.54 (m, 3H, H3'-H5'); 7.80 (m, 3H, H2', H6', H7); 7.89 (dt, 1H, H6); 8.20 (d, 1H, H5); 8.61 (d, 1H, H8) nih.gov |
This table is for illustrative purposes and specific values may vary based on experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and characterizing the electronic properties of this compound.
IR spectroscopy is particularly useful for identifying the characteristic vibrations of specific bonds within the molecule. A prominent feature in the IR spectrum of this compound and its derivatives is the N-oxide (N→O) stretching vibration, which typically appears in the range of 1341-1363 cm⁻¹. nih.govrsc.org Other significant absorption bands include those for aromatic C-H stretching (around 2979-3047 cm⁻¹), C=N stretching (around 1616 cm⁻¹), and C=C stretching of the aromatic rings. nih.govacgpubs.orgsymbiosisonlinepublishing.com The presence of a carbonyl group (C=O) in derivatives like ethyl 3-phenylquinoxaline-2-carboxylate 1-N-oxide is indicated by a strong absorption band around 1735 cm⁻¹. nih.gov
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Quinoxaline derivatives exhibit characteristic absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions. cardiff.ac.uk The π→π* transitions, which are typically more intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. cardiff.ac.uk The less intense n→π* transitions involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. cardiff.ac.uk The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the quinoxaline ring system.
Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-Oxide (N→O) | 1341 - 1363 | nih.govrsc.org |
| Aromatic C-H Stretch | 2979 - 3047 | nih.govacgpubs.org |
| Carbonyl (C=O) | ~1735 | nih.gov |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For ethyl 3-phenylquinoxaline-2-carboxylate 1-N-oxide, the mass spectrum shows a molecular ion peak (M⁺) or a related peak corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner. Common fragments observed for quinoxaline derivatives include the loss of substituents and cleavage of the quinoxaline ring system. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The crystal packing of 3-phenylquinoxaline derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π-stacking. In the crystal structure of 1-nonyl-3-phenylquinoxalin-2-one, C—H⋯O hydrogen bonds between neighboring quinoxaline rings form chains along the a-axis. nih.gov Similarly, in 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, C—H⋯N hydrogen bonds and π-stacking interactions contribute to the formation of corrugated layers. nih.gov These π-stacking interactions, occurring between the aromatic rings of adjacent molecules, are a significant force in the crystal packing of many quinoxaline derivatives.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions.
For 1-nonyl-3-phenylquinoxalin-2-one, Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing arise from H⋯H (70.6%), H⋯C/C⋯H (15.5%), and H⋯O/O⋯H (4.6%) contacts. nih.gov This analysis provides a detailed, quantitative picture of the forces that hold the molecules together in the crystal lattice, complementing the qualitative description obtained from traditional crystallographic analysis.
Computational and Theoretical Investigations of 3 Phenylquinoxaline 1 Oxide
Density Functional Theory (DFT) Studies
Density Functional Theory has become a cornerstone for the computational investigation of quinoxaline (B1680401) derivatives, offering a balance between accuracy and computational cost. These studies have provided a foundational understanding of the molecule's geometry, electronic landscape, and reactivity.
Geometry Optimization and Electronic Structure Analysis
The first step in most computational analyses is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For quinoxaline derivatives, these calculations are typically performed using DFT methods, such as the B3LYP functional, combined with various basis sets like 6-311G(d,p) or cc-pVDZ. sbq.org.brerciyes.edu.trdntb.gov.uaresearchgate.netd-nb.infomaterialsciencejournal.org The optimization process systematically adjusts the atomic positions to find the minimum energy structure on the potential energy surface. sbq.org.br
Once optimized, the electronic structure of the molecule is analyzed. For compounds related to 3-phenylquinoxaline 1-oxide, these analyses reveal a non-planar structure, largely due to the phenyl ring's orientation relative to the quinoxaline core. materialsciencejournal.org The electronic properties, such as the distribution of electron density and electrostatic potential, are then mapped onto this optimized geometry to understand the molecule's inherent characteristics. d-nb.info
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. d-nb.inforesearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgresearchgate.net
In studies of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, DFT calculations have been used to determine these orbital energies. d-nb.inforesearchgate.net The analysis shows that the HOMO and LUMO are generally delocalized over the conjugated π-system of the quinoxaline and phenyl rings. d-nb.info A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov This analysis is crucial for predicting how the molecule will interact with other chemical species and its potential applications in areas like organic electronics. d-nb.info
| Computational Parameter | Description | Typical Findings for Related Quinoxaline Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Delocalized over the π-system; energy values are calculated to predict ionization potential. d-nb.info |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Delocalized over the π-system; energy values are used to predict electron affinity. d-nb.info |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. | A smaller gap indicates higher reactivity. nih.gov |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.deq-chem.com This method transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.de
NBO analysis on related heterocyclic compounds has been used to investigate hyperconjugative interactions and charge delocalization. semanticscholar.org The analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often referred to as "delocalization corrections" to the idealized Lewis structure, are crucial for understanding the molecule's stability and the nature of its intramolecular interactions. semanticscholar.orgaiu.edunumberanalytics.com For instance, the movement of π-electron clouds from donor to acceptor groups can be quantified, revealing the extent of electronic communication across the molecular framework. semanticscholar.org
| NBO Analysis Feature | Description | Significance |
| Natural Charges | Atomic charges derived from the distribution of electrons in NBOs. | Provides insight into the electrostatic potential and polar nature of bonds. q-chem.com |
| Bond Order | Describes the nature of the chemical bonds (single, double, etc.) based on localized orbitals. | Helps to confirm the Lewis structure and identify delocalized π-systems. q-chem.com |
| Hybridization | Describes the atomic orbital composition of the NBOs. | Details the spd character of orbitals involved in bonding. q-chem.com |
| Donor-Acceptor Interactions | Quantifies the stabilization energy from the interaction between filled (donor) and empty (acceptor) NBOs. | Reveals the energetic importance of hyperconjugation and charge delocalization, contributing to molecular stability. semanticscholar.org |
Fukui Function Analysis for Reactivity Prediction
The Fukui function is a local reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.comfaccts.denih.gov It measures the change in electron density at a specific point in the molecule as the total number of electrons changes. faccts.de
By analyzing the Fukui function, researchers can pinpoint the most reactive sites:
f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).
f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).
For heterocyclic compounds, this analysis is valuable for understanding reaction mechanisms and predicting sites of metabolism. nih.govnih.gov Maxima of the Fukui function often correspond to the major sites of metabolic attack, providing a theoretical rationale for experimental observations. nih.gov
Molecular Dynamics (MD) Simulations
While DFT studies provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of a molecule and its interactions with its environment over time. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding processes. dntb.gov.uaresearchgate.net
For quinoxaline derivatives, MD simulations can be used to study their interaction with biological targets, such as proteins or DNA, or their behavior in solution. erciyes.edu.trdntb.gov.ua These simulations can reveal how the molecule adapts its shape (structural flexibility) and the stability of potential complexes it might form. erciyes.edu.tr While specific MD studies on this compound are not prominent in the literature, the methodology has been applied to similar structures to understand their binding modes and stability in complex environments. erciyes.edu.trdntb.gov.ua
Prediction of Electrochemical Properties and Redox Behavior
The electrochemical behavior of quinoxaline N-oxides is of significant interest due to their biological activities, which are often linked to their reduction potentials. researchgate.net Computational methods, particularly DFT, have been employed to predict the redox properties of these compounds, offering a way to screen potential candidates and understand their mechanism of action without extensive experimentation. rsc.org
Studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have shown that DFT calculations can accurately predict the first reduction potential of the diazine ring. researchgate.netmdpi.comresearchgate.net Researchers have used the B3LYP functional with various basis sets, including 6-31G, lanl2dz, and the more robust cc-pVTZ, to model the electrochemical reduction in solvents like dimethylformamide (DMF). researchgate.netmdpi.com
The general findings indicate:
A strong correlation exists between the computationally predicted and experimentally measured potentials for the first one-electron reduction (Wave 1). researchgate.netmdpi.com
The prediction of the second reduction potential (Wave 2) has proven to be more challenging, with calculations often showing a low correlation with experimental values. This suggests that the reduction process may involve complex structural changes or interactions not fully captured by the computational models. researchgate.netresearchgate.net
Substituents on the quinoxaline or phenyl ring significantly influence the redox potential. Electron-withdrawing groups generally make the compound easier to reduce. rsc.orgresearchgate.net
Quantum chemical calculations have also been used to investigate how interactions with electrolyte components, such as Lewis acids, can modulate the electrochemical properties of the quinoxaline core. rsc.org These theoretical predictions are vital for designing new quinoxaline derivatives with specific redox characteristics for applications in fields ranging from medicinal chemistry to materials science. rsc.orgmdpi.com
| Predicted Property | Computational Method | Significance |
| First Reduction Potential (Wave 1) | DFT (B3LYP) with various basis sets (e.g., cc-pVTZ) | Strong correlation with experimental values; useful for predicting bioactivity. researchgate.netmdpi.com |
| Second Reduction Potential (Wave 2) | DFT (B3LYP) | Poor correlation with experimental values, suggesting complex underlying chemistry. researchgate.netresearchgate.net |
| Effect of Substituents | DFT calculations on various derivatives | Demonstrates how electron-donating or -withdrawing groups tune the redox potential. rsc.org |
Structure Activity Relationship Sar Studies of 3 Phenylquinoxaline 1 Oxide Derivatives in in Vitro Biological Contexts
Impact of Substituents on the Quinoxaline (B1680401) Nucleus
Modifications to the benzene (B151609) ring portion of the quinoxaline nucleus, particularly at positions 6 and 7, have a profound effect on the biological profile of 3-phenylquinoxaline 1-oxide derivatives. The electronic properties of these substituents are a key determinant of activity.
For antitumor applications, particularly those targeting hypoxic cells, the introduction of electron-donating groups like methyl or methoxy (B1213986) at the 7-position has been shown to enhance hypoxic selectivity in several cancer cell lines. researchgate.netpharmatutor.org Conversely, incorporating electron-withdrawing groups such as chloro or fluoro at the 6- and/or 7-positions often leads to more potent cytotoxicity. In a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the 6,7-dichloro and 6,7-difluoro derivatives were found to be the most potent cytotoxins. frontiersin.org The anticancer activity of some derivatives was observed to improve with electron-withdrawing groups at position 6 or 7 on the quinoxaline ring.
In the context of antimalarial activity, the substitution pattern on the quinoxaline ring is also critical. Halogen groups at the 7-position have been found to increase antiplasmodial activity. scirp.org Specifically, 7-methyl or 7-methoxy substituted derivatives demonstrated high potency and selectivity against resistant malaria strains. researchgate.net However, for certain series of quinoxaline 1,4-di-N-oxides, the highest antimalarial activity was observed with non-substituted derivatives at positions 6 and 7. frontiersin.org
Regarding antitubercular activity, the presence of a chloro, methyl, or methoxy group at the 7-position of quinoxaline-2-carboxylate 1,4-dioxide derivatives was found to reduce the minimum inhibitory concentration (MIC). nih.gov
Influence of Substituents on the Phenyl Moiety
The nature and position of substituents on the 3-phenyl ring significantly modulate the biological activity of these compounds, primarily by altering their electronic and lipophilic characteristics. pharmatutor.org
For antitumor activity, an electron-withdrawing 3-chloro group on the phenyl ring was found to increase cytotoxicity against a range of cancer cell lines, including SMMC-7721, K562, and KB. researchgate.netpharmatutor.org In another study, a chloro-substitution at the fourth position of the phenyl ring resulted in excellent activity against MCF-7 and HCT116 cell lines. nih.gov
In the development of antimalarial agents, electron-withdrawing substituents on the phenyl ring are also favorable. A hydrogen or chloro substituent at the para-position of the phenyl group was associated with the best activity in one series of compounds. frontiersin.org More specifically, derivatives bearing a 4'-fluoro or 4'-chloro substituent on the phenyl ring, combined with a 7-methyl or 7-methoxy group on the quinoxaline nucleus, were identified as highly potent and selective leads against chloroquine-resistant Plasmodium falciparum. researchgate.netnih.gov
For antiamoebic activity, the presence of 3-bromo or 3-chloro substituents on the phenyl ring, coupled with a 4-methyl group on an attached pyrazoline ring, significantly impacted the compound's efficacy. mdpi.com
**6.3. Correlation of Structural Features with In Vitro Biological Activity Modulation
The specific biological activity of this compound derivatives is intricately linked to the unique combination of substituents on both the quinoxaline and phenyl rings, as well as modifications at other positions, such as the introduction of a cyano group at position 2. The presence of the N-oxide groups is generally considered crucial for many of the observed biological activities, particularly for antitubercular and hypoxia-selective antitumor effects. frontiersin.orgnih.gov
The 3-phenylquinoxaline 1,4-di-N-oxide scaffold has yielded numerous potent antimalarial compounds. Research has consistently shown that the 1,4-di-N-oxide derivatives possess superior activity compared to their reduced quinoxaline analogues. nih.gov A significant breakthrough was the development of 3-phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. frontiersin.org SAR studies revealed that 7-(methyl or methoxy) substituted compounds combined with a 4'-fluoro or 4'-chloro group on the phenyl ring were particularly effective against the chloroquine-resistant K1 strain of P. falciparum. researchgate.net One of the most promising lead compounds identified was 7-methyl-3-(4'-fluoro)phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide. researchgate.net
| Compound | Substituent (R7 on Quinoxaline) | Substituent (R' on Phenyl) | IC50 (μM) vs P. falciparum 3D7 (CQ-sensitive) | IC50 (μM) vs P. falciparum K1 (CQ-resistant) | Reference |
|---|---|---|---|---|---|
| 3-Phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide | H | H | 0.63 | 2.50 | frontiersin.org |
| 7-Methyl-3-phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide | CH3 | H | 0.59 | 1.10 | researchgate.net |
| 7-Methoxy-3-phenylquinoxaline-2-carbonitrile 1,4-di-N-oxide | OCH3 | H | 1.10 | 1.90 | researchgate.net |
| 7-Methyl-3-(4'-fluorophenyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide | CH3 | 4'-F | 0.48 | 0.48 | researchgate.net |
| 7-Methoxy-3-(4'-chlorophenyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide | OCH3 | 4'-Cl | 0.55 | 0.62 | researchgate.net |
| 3-(4-Chlorophenyl)-quinoxaline-2-carbonitrile 1,4-di-N-oxide | H | 4'-Cl | 0.81 | 1.10 | researchgate.net |
While the quinoxaline 1,4-di-N-oxide core is a known antitubercular pharmacophore, SAR studies have shown that replacing a methyl group at position 3 with a phenyl group can lead to a reduction in activity. Nonetheless, potent compounds have been identified within the 3-phenyl series through other structural modifications. The 1,4-di-N-oxide moiety is considered important for enhancing antimycobacterial activity. nih.gov The compound 7-methyl-3-(4′-fluoro)phenylquinoxaline-2-carbonitrile-1,4-di-N-oxide, also a potent antimalarial, showed excellent activity against Mycobacterium tuberculosis H37Rv.
| Compound Series/Name | Key Structural Features | MIC vs M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| 3-Phenylquinoxaline-2-carboxamide 1,4-di-N-oxides | Introduction of phenyl at C3 showed reduced activity compared to C3-methyl analogs | Generally >12.5 µg/mL | |
| 7-Methyl-3-(4′-fluoro)phenylquinoxaline-2-carbonitrile-1,4-di-N-oxide | 7-CH3 on quinoxaline, 4'-F on phenyl, 2-CN | <0.2 µg/mL | |
| Thiazolidinone-Quinoxaline Hybrids | Thiazolidinone ring at C2, phenyl group on thiazolidinone | MICs ranging from 0.49 to >100 µg/mL | |
| Quinoxaline Di-N-Oxides with Amino Acidic Side Chain | Carboxamide linkage to amino acid at C2 | IC50 values from 4.28 to 49.95 μM |
Detailed SAR studies on the antifungal properties of this compound derivatives are less common than for other activities. However, research on structurally related quinoxaline 1,4-di-N-oxides provides valuable insights. Studies on 3-methylquinoxaline 1,4-dioxide derivatives revealed that compounds like 2,7-dichloro-3-methyl quinoxaline 1,4-dioxide were highly active against Candida krusei. frontiersin.orgnih.gov For 3-trifluoromethylquinoxaline 1,4-dioxide derivatives, high activity was observed against Candida albicans, and it was noted that substituents at position 2 of the quinoxaline core did not significantly affect the antifungal potency. A series of novel 3-amino-N-aryl-2-quinoxalinecarboxamide 1,4-di-N-oxides were synthesized, with the 4-methoxyphenyl (B3050149) derivative showing particular potency against Aspergillus fumigatus. scirp.org
| Compound Series/Name | Key Structural Features | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 2,7-Dichloro-3-methyl quinoxaline 1,4-dioxide | 3-Methyl, 2,7-Dichloro | Candida krusei | 0.4 | frontiersin.orgnih.gov |
| 3-Amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | 3-Amino, 2-carboxamide (B11827560) with N-(4-methoxyphenyl) | Aspergillus fumigatus | 0.24 | scirp.org |
| 3-Trifluoromethylquinoxaline 1,4-dioxide derivatives | 3-CF3 | Candida albicans | Comparable to Amphotericin B |
A significant body of research on this compound derivatives has focused on their potential as antitumor agents, especially as hypoxia-selective cytotoxins. The 1,4-di-N-oxide moiety can be bioreduced under hypoxic conditions, characteristic of solid tumors, to generate cytotoxic species. The introduction of a carbonitrile group at position 2 to create 3-aryl-2-quinoxalinecarbonitrile 1,4-di-N-oxides proved to be a successful strategy. researchgate.netpharmatutor.org SAR studies on this class of compounds revealed that a 3-chloro substituent on the phenyl ring and a 7-methyl or 7-methoxy group on the quinoxaline nucleus conferred potent hypoxic cytotoxicity and favorable selectivity. researchgate.netpharmatutor.org The position of substituents is critical; for instance, a derivative with a piperazine (B1678402) residue at position 7 was significantly more potent than its regioisomer with the same group at position 6.
| Compound | Substituent (R7 on Quinoxaline) | Substituent (R' on Phenyl) | Cell Line | Hypoxic IC50 (μM) | Reference |
|---|---|---|---|---|---|
| 3-Phenylquinoxaline-2-carbonitrile 1,4-dioxide | H | H | SMMC-7721 | 1.58 | pharmatutor.org |
| 3-(3-Chlorophenyl)quinoxaline-2-carbonitrile 1,4-dioxide | H | 3-Cl | SMMC-7721 | 0.76 | pharmatutor.org |
| 7-Methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide | 7-CH3 | 3-Cl | SMMC-7721 | 0.76 | researchgate.netpharmatutor.org |
| KB | 0.53 | ||||
| 7-Methoxy-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide | 7-OCH3 | 3-Cl | SMMC-7721 | 0.82 | pharmatutor.org |
| KB | 0.62 | ||||
| 7-Chloro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide | 7-Cl | H | SMMC-7721 | 0.54 | pharmatutor.org |
Antifungal Activity
Role of the N-Oxide Functionality in Modulating SAR
The N-oxide functionality, particularly the 1,4-di-N-oxide configuration on the quinoxaline scaffold, is a pivotal structural feature that profoundly influences the biological activity of 3-phenylquinoxaline derivatives. mdpi.comnih.govnih.gov Research across various in vitro biological contexts, including antibacterial, antimycobacterial, and antiprotozoal studies, consistently demonstrates that the presence of these N-oxide groups is often a fundamental requirement for potent activity. nih.govnih.govsbq.org.br The oxidation of the nitrogen atoms in the pyrazine (B50134) ring is reported to cause a significant enhancement in the antibacterial properties of quinoxaline derivatives. nih.gov
The prevailing hypothesis for this observation is that quinoxaline 1,4-di-N-oxides act as bioreducible prodrugs. mdpi.com In environments with low oxygen tension, such as those found within solid tumors or the caseous granulomas characteristic of Mycobacterium tuberculosis infections, these N-oxide moieties can be enzymatically reduced by various oxidoreductases expressed in target cells. mdpi.comnih.gov This bioreduction can lead to the generation of reactive radical species that induce cellular damage, or it may unmask the active form of the drug, leading to its therapeutic effect. nih.gov
The critical nature of the N-oxide groups for bioactivity has been repeatedly confirmed through comparative studies of N-oxidized compounds and their corresponding reduced (deoxygenated) analogs. A stark decrease or complete loss of activity is frequently observed upon the removal of one or both N-oxide groups. For instance, in antitubercular screenings, the comparison between a 3-phenylquinoxaline 1,4-di-N-oxide derivative and its deoxygenated counterpart revealed a significant loss of activity, underscoring that the dual N-oxide groups are a structural prerequisite for potent inhibition of M. tuberculosis. nih.gov Similarly, in studies against Trypanosoma cruzi, the causative agent of Chagas disease, the dioxidized form of a quinoxaline derivative was active, while its reduced, non-N-oxide version was found to be inactive. sbq.org.br
The following table provides data from comparative studies, illustrating the impact of the N-oxide functionality on the biological activity of quinoxaline derivatives.
Table 1: Comparative In Vitro Activity of N-Oxidized and Reduced Quinoxaline Derivatives
| Compound ID | N-Oxide Functionality | Biological Target | Activity Metric (μM) | Finding | Reference |
|---|---|---|---|---|---|
| Compound 15 | 1,4-di-N-oxide | M. tuberculosis H37Rv | MIC < 6.25 | Active | The presence of both N-oxide groups is a structural requirement for anti-mycobacterial activity. nih.gov |
| Compound 16 | Reduced (No N-oxide) | M. tuberculosis H37Rv | MIC > 100 | Inactive | The important loss of activity confirms the essential role of the N-oxide groups. nih.gov |
| Compound 42 | 1,4-di-N-oxide | T. cruzi | % Lysis: 76.2 | Active | The optimal activity was found in the dioxidized form of the quinoxaline. sbq.org.br |
| Compound 43 | Reduced (No N-oxide) | T. cruzi | % Lysis: 2.1 | Inactive | Reduction of the N-oxides led to an inactive compound. sbq.org.br |
Mechanistic Investigations of 3 Phenylquinoxaline 1 Oxide Biological Activity in Vitro
Mechanisms of Action at the Cellular Level
Free Radical Generation and Oxidative Stress Induction
The biological activity of quinoxaline (B1680401) 1,4-di-N-oxides, including 3-phenylquinoxaline 1-oxide, is often linked to their ability to generate free radicals. nih.gov This process can induce oxidative stress within cells, contributing to their therapeutic or toxic effects. The one-electron reduction of quinoxaline di-N-oxides can lead to the formation of radical anions. researchgate.net
In the case of related 3-trifluoromethyl-quinoxaline 1,4-dioxides, one-electron reduction by enzymes like cytochrome P450 oxidoreductase has been shown to release hydroxyl radicals (•OH). nih.govfrontiersin.org This production of highly reactive oxygen species (ROS) can occur even under aerobic conditions and contributes to cytotoxicity. researchgate.net The generation of these radicals can lead to oxidative damage to cellular components, including DNA. nih.govfrontiersin.org Studies on similar quinoxaline di-N-oxide compounds have demonstrated that the presence of free radical scavengers can lessen their antibacterial effects and associated DNA damage, confirming the role of oxidative stress. nih.gov
The induction of oxidative stress is a key mechanism underlying the biological activities of various quinoxaline derivatives. Research on related compounds has shown that they can trigger oxidative stress responses in bacteria.
Inhibition of Specific Enzymatic Targets (e.g., Trypanothione Reductase, Triosephosphate Isomerase)
Beyond the general mechanism of oxidative stress, research has pointed to the inhibition of specific enzymes as a mode of action for some quinoxaline derivatives.
Trypanothione Reductase (TR): This enzyme is crucial for the redox homeostasis in trypanosomatid parasites, making it a key target for drug development. frontiersin.org Several quinoxaline 1,4-di-N-oxide derivatives have been investigated as potential TR inhibitors. mdpi.com Molecular docking studies have suggested that certain quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives could bind to and inhibit TR. mdpi.com For instance, compound T-085, a propyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivative, was identified as a non-competitive inhibitor of parasite TR. mdpi.com In silico analysis proposed that this compound has a better affinity for TR than its natural substrate. mdpi.com However, not all derivatives with trypanocidal activity showed significant TR inhibition, suggesting other mechanisms may also be at play. mdpi.com
Triosephosphate Isomerase (TIM): TIM is a vital enzyme in the glycolytic pathway, essential for energy production in various organisms, including parasites like Taenia solium. mdpi.com This makes it an attractive target for antiparasitic drug design. mdpi.comacervomais.com.brtaylorandfrancis.com The inhibitory activity of esters of quinoxaline 1,4-di-N-oxide derivatives against T. solium triosephosphate isomerase (TsTIM) has been evaluated. mdpi.com The findings indicated that at concentrations significantly higher than those required for antitaeniasis activity, some derivatives showed only slight inhibition of TsTIM. mdpi.com For example, compound TS-12 exhibited less than 40% enzyme inhibition at a concentration of 1000 µM. mdpi.com This suggests that the primary biological activity of these specific quinoxaline derivatives is likely not due to the inhibition of TsTIM. mdpi.com
The following table summarizes the inhibitory activity of selected quinoxaline derivatives on these enzymes.
| Compound ID | Target Enzyme | Organism | Inhibition Data |
| T-085 | Trypanothione Reductase | Trypanosoma cruzi | Non-competitive inhibitor, 60% inhibition at 60 µM. mdpi.com |
| T-021 | Trypanothione Reductase | Trypanosoma cruzi | Negligible inhibitory activity at 100 µM. mdpi.com |
| T-044 | Trypanothione Reductase | Trypanosoma cruzi | Negligible inhibitory activity at 100 µM. mdpi.com |
| TS-12 | Triosephosphate Isomerase | Taenia solium | < 40% inhibition at 1000 µM. mdpi.com |
| TS-13 | Triosephosphate Isomerase | Taenia solium | Null inhibitory activity at 500 µM. mdpi.com |
| TS-17 | Triosephosphate Isomerase | Taenia solium | Null inhibitory activity at 500 µM. mdpi.com |
| TS-18 | Triosephosphate Isomerase | Taenia solium | Null inhibitory activity at 500 µM. mdpi.com |
| TS-19 | Triosephosphate Isomerase | Taenia solium | Null inhibitory activity at 500 µM. mdpi.com |
| TS-20 | Triosephosphate Isomerase | Taenia solium | Null inhibitory activity at 500 µM. mdpi.com |
DNA Damage and Interaction Studies
The ability of quinoxaline di-N-oxides to cause DNA damage is a significant aspect of their biological activity. nih.gov This genotoxicity is often a consequence of the oxidative stress induced by these compounds. nih.gov
Studies on related compounds like 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) and other quinoxaline 1,4-di-N-oxides have shown that they can induce DNA damage. nih.gov For instance, the one-electron reduction of some quinoxaline 1,4-dioxides can lead to the release of radicals that cause DNA strand breaks. nih.govfrontiersin.org The comet assay has been used to quantify DNA damage in vitro for quinoxaline derivatives.
Furthermore, some quinoxaline derivatives have been shown to interact with DNA. For example, palladium complexes of 3-amino-6(7)-chloroquinoxaline-2-carbonitrile 1,4-di-N-oxide have been observed to induce scission in supercoiled DNA. nih.gov Other derivatives can cause a loss of negative supercoils in plasmid DNA. nih.gov Fluorescence titration experiments have also been employed to investigate the interaction mode of metal complexes of quinoxaline Schiff base ligands with DNA. researchgate.net
Cellular Uptake and Distribution Studies (In Vitro Models)
The effectiveness of a compound is dependent on its ability to enter cells and reach its target. Studies on the cellular uptake of nanoparticles have shown that surface functional groups play a crucial role in this process. nih.gov For quinoxaline derivatives, while specific data on this compound is limited, general principles of cellular uptake would apply.
The cellular uptake of fluorescently-labeled nanoparticles can be assessed using various methods, including plate readers, flow cytometry, and image analysis. nih.gov Such studies help in understanding how factors like particle size, functionalization, and the presence of serum proteins affect cellular internalization. nih.govnih.gov For instance, in vitro cytotoxicity assays on cell lines, such as human astrocytes, can provide insights into cellular uptake and its consequences. researchgate.net The development of chemotherapeutic agents often involves designing molecules that can effectively accumulate in tumor cells, sometimes by circumventing efflux pumps like P-glycoprotein. nih.gov
Emerging Applications and Research Frontiers for Phenylquinoxaline N Oxides
Applications in Materials Science Research
In materials science, the rigid, planar structure and tunable electronic properties of phenylquinoxaline N-oxides make them valuable components for creating next-generation functional materials. Their ability to accept and transport electrons is particularly notable, leading to applications in organic electronics, while the core structure serves as a robust building block for more complex molecular architectures.
Electron Transport Materials in Organic Electronics
Quinoxaline (B1680401) derivatives are a prominent class of heterocyclic compounds explored for charge transport applications. nih.gov The electron-deficient pyrazine (B50134) ring within the quinoxaline core imparts inherent n-type (electron-transporting) characteristics. nih.govbeilstein-journals.org This makes them suitable for use as electron transport materials (ETMs) and non-fullerene acceptors (NFAs) in various organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nih.govbeilstein-journals.orgresearchgate.net The introduction of an N-oxide group can further modify the electronic properties, enhancing their performance.
The structural versatility of quinoxalines allows for precise tuning of their molecular structure to optimize performance for specific applications. nih.gov Research has shown that incorporating quinoxaline units into polymers can lead to materials with desirable characteristics such as high electron mobility and efficient charge transfer. nih.govbeilstein-journals.org For instance, polymers based on quinoxaline derivatives have demonstrated impressive power conversion efficiencies (PCEs) in solar cells. nih.govbeilstein-journals.org In the realm of OFETs, thiadiazole-fused quinoxalineimide derivatives have achieved moderate air-stable n-channel mobility, highlighting their suitability for electron transport. nih.govbeilstein-journals.org While many studies focus on the broader quinoxaline class, the principles of electron deficiency and structural tunability are directly applicable to phenylquinoxaline N-oxides, marking them as promising candidates for ETMs.
Table 1: Performance of Select Quinoxaline-Based Materials in Organic Electronics
| Derivative/Material Class | Device Type | Key Performance Metric | Reference |
|---|---|---|---|
| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) | Polymer Solar Cell | >16% PCE with Y6 acceptor | nih.govbeilstein-journals.org |
| (Naphthalenediimide/quinoxaline)thieno[3,2-b]thiophene copolymer (Qx1c) | All-Polymer Solar Cell | 4.81% PCE with PTB7-Th donor | nih.govd-nb.info |
| Thiadiazole-fused quinoxalineimide derivatives (Qx47–Qx49) | Organic Field-Effect Transistor (OFET) | 0.044 cm²/V·s (n-channel mobility) | nih.govbeilstein-journals.org |
| Indacenodithiophene (IDT) and quinoxaline-based polymer (PQ1) | Organic Field-Effect Transistor (OFET) | 0.12 cm²/V·s (p-type hole mobility) | nih.govfrontiersin.org |
Building Blocks for Advanced Architectures
The quinoxaline scaffold is a crucial building block for creating advanced materials for optoelectronics and other applications. logos-verlag.de Its rigid structure and synthetic accessibility make it an ideal platform for constructing complex, functional molecules. nih.gov The phenylquinoxaline N-oxide variant offers additional advantages; the N-oxide group is not merely a passive electronic modifier but also a reactive handle that facilitates diverse chemical transformations, allowing for the synthesis of elaborate molecular structures. mdpi.comnih.gov
Researchers have utilized quinoxaline derivatives as foundational units for a range of advanced materials. They are key components in the synthesis of low band-gap polymer semiconductors and poly(aryl ether phenylquinoxalines). ossila.comacs.org The reactivity of the N-oxide allows for modifications such as the creation of chalcones, which can be further cyclized to form derivatives containing pyrazole (B372694) or thiopyrimidine rings. mdpi.com This synthetic flexibility enables the construction of highly conjugated systems and polymers with tailored properties. Furthermore, the Beirut reaction, a key method for synthesizing quinoxaline 1,4-dioxides, provides a pathway to functionalized derivatives that can serve as precursors for even more complex molecules, including conjugates designed for specific applications. logos-verlag.demdpi.com
Catalytic Roles of Phenylquinoxaline N-Oxides
Heteroaromatic N-oxides have emerged as a distinct class of highly active organocatalysts, valued for their ability to act as powerful electron-pair donors. nih.gov The nucleophilicity of the N-oxide oxygen atom is a key feature, enabling the activation of various reagents, particularly organosilicon compounds, in asymmetric transformations like allylation and propargylation. nih.gov
While the broader class of chiral N-oxides has been successfully employed as organocatalysts, research on phenylquinoxaline N-oxides has more frequently highlighted their role as versatile substrates and reagents in metal-catalyzed reactions. nih.govgoogle.com Diazine N-oxides, including quinoxaline N-oxides, are effective reagents in palladium-catalyzed coupling reactions. google.com In these transformations, the N-oxide functionality can act as a directing group or a leaving group that can be easily removed or converted into other functional groups after the coupling reaction. google.com
The synthesis of quinoxaline derivatives often employs various transition metal catalysts to enhance efficiency and yield. orientjchem.orgresearchgate.net For example, catalysts based on copper, chromium, lead, and zinc have been used for the condensation of aryl-1,2-diamines with 1,2-dicarbonyls to produce quinoxalines under mild conditions. orientjchem.orgijpsjournal.com In these instances, the quinoxaline moiety is the product of the catalyzed reaction. The potential for a chiral 3-phenylquinoxaline 1-oxide to act as a ligand or a direct organocatalyst remains an area of active exploration, building upon the established catalytic utility of simpler N-oxides like pyridine (B92270) N-oxide. nih.gov
Development of Novel Research Probes and Chemical Tools
The unique photophysical properties of the quinoxaline core, which can be finely tuned by substitution, make it an excellent scaffold for the development of fluorescent probes and chemical sensors. nih.gov Phenylquinoxaline N-oxides and their derivatives are being investigated as chemosensors for detecting various analytes, particularly metal ions. researchgate.net
The mechanism of detection often relies on the interaction between the analyte and the nitrogen atoms or the N-oxide group of the quinoxaline ring, leading to a measurable change in the compound's absorption or fluorescence spectrum. nih.govresearchgate.net For example, certain phenylquinoxaline derivatives have demonstrated sensitivity and selectivity for metal ions such as Ag⁺, Co²⁺, and Cu²⁺. researchgate.net The interaction can cause quenching or enhancement of fluorescence, or the appearance of new absorption bands, allowing for quantitative detection. researchgate.net
In some designs, the N-oxide group plays a direct role in the sensing mechanism. For instance, a probe for Fe²⁺ ions was developed based on an iridium(III) complex where the detection mechanism involves the Fe²⁺-mediated reduction of an N-oxide moiety, triggering a luminescence quenching effect. The development of "switch-off" fluorescent sensors, where the fluorescence is quenched upon binding to a specific ion like Hg²⁺, has also been demonstrated with quinoxaline-based systems. nih.gov These probes are valuable tools for monitoring analytes in biological and environmental systems. nih.govbohrium.com
Table 2: Examples of Quinoxaline-Based Chemical Probes
| Probe/Receptor | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Phenylquinoxaline derivative (Q-Ox) | Ag⁺ | Fluorescence Quenching | Not specified | researchgate.net |
| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching | 42 ppb | nih.gov |
| Quinoxaline-based Receptor 1 | F⁻ | Fluorescence Enhancement (AIE) | 3.1 µM | bohrium.com |
| Iridium(III) complex with N-oxide ligand | Fe²⁺ | Luminescence Quenching | 0.26 µM |
Q & A
Q. What are the recommended synthetic routes for 3-phenylquinoxaline 1-oxide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Oxidative Synthesis : A common approach involves oxidizing 3-phenylquinoxaline using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere. Reaction monitoring via TLC or HPLC is critical to avoid over-oxidation .
- Optimization : Adjusting stoichiometry (1.2–1.5 equiv oxidant) and temperature (0–25°C) improves yield (typically 60–80%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%. Validate purity using NMR (¹H/¹³C) and LC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The N-oxide group induces deshielding of adjacent protons. Compare chemical shifts with non-oxidized quinoxaline derivatives. For example, the quinoxaline ring protons typically resonate at δ 8.2–8.5 ppm in DMSO-d₆ .
- IR Spectroscopy : The N-O stretch appears as a strong band near 1250–1300 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., 237.08 g/mol for C₁₄H₁₀N₂O). Validate with high-resolution MS (HRMS) .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
- Solubility : Soluble in DMSO, DMF, and dichloromethane but insoluble in water. Precipitate in aqueous buffers may require sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?
Methodological Answer:
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in oxidation reactions. Use spin-trapping agents (e.g., DMPO) to identify transient species .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites. Compare HOMO-LUMO gaps with experimental redox potentials .
Q. How should researchers address contradictory data in studies involving this compound (e.g., conflicting bioactivity results)?
Methodological Answer:
- Batch Variability Analysis : Compare NMR and LC-MS profiles across batches to rule out impurities. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm bioactivity .
- Control Experiments : Include negative controls (e.g., non-oxidized quinoxaline) and positive controls (e.g., known inhibitors) to validate specificity .
Q. What strategies are effective for incorporating this compound into heterocyclic cascade reactions?
Methodological Answer:
- Cycloaddition Reactions : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the quinoxaline core. Optimize ligand (e.g., TBTA) and solvent (t-BuOH/H₂O) for regioselectivity .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the phenyl ring. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
